3-Bromo-4-hydroxybenzenesulfonicacid
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Overview
Description
3-Bromo-4-hydroxybenzenesulfonic acid is an organosulfur compound with the molecular formula C6H4BrO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxybenzenesulfonic acid typically involves the sulfonation of 3-bromo-4-hydroxybenzene. The process can be carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions usually involve maintaining a controlled temperature to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4-hydroxybenzenesulfonic acid may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzenesulfonic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acids.
Scientific Research Applications
3-Bromo-4-hydroxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Hydroxybenzenesulfonic acid: Lacks the bromine atom.
3-Bromo-4,5-dihydroxybenzenesulfonic acid: Contains an additional hydroxyl group.
Uniqueness
3-Bromo-4-hydroxybenzenesulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H5BrO4S |
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Molecular Weight |
253.07 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H5BrO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,(H,9,10,11) |
InChI Key |
JVVNNUQMFPBKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Br)O |
Origin of Product |
United States |
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